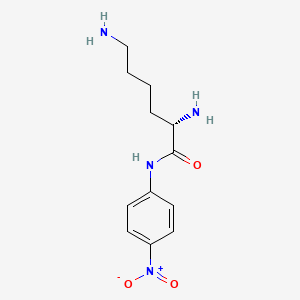
Lysine 4-nitroanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lysine 4-nitroanilide is a bioactive chemical.
科学的研究の応用
Biochemical Assays
Lysine 4-nitroanilide is extensively used in enzyme assays to measure protease activity. The compound serves as a chromogenic substrate, producing a measurable product (p-nitroaniline) upon hydrolysis by specific enzymes. This property allows researchers to quantify enzyme activity effectively.
Case Study: Protease Activity Measurement
- In a study examining the amidolytic activities of Porphyromonas gingivalis, this compound was utilized to assess enzyme activity in both whole cultures and cell-free supernatants. The formation of p-nitroaniline was monitored spectrophotometrically, providing insights into the proteolytic capabilities of the bacteria .
Drug Development
The compound plays a critical role in drug discovery, particularly in the development of inhibitors targeting specific enzymes. Its ability to act as a substrate allows for the screening of potential drug candidates that can modulate enzyme activity.
Case Study: Inhibition Studies
- Research focused on histone lysine methyltransferases has utilized this compound derivatives to identify inhibitors that regulate gene expression through epigenetic modifications. Compounds derived from this class have shown promise in selectively inhibiting G9a/GLP methyltransferases, crucial for understanding their role in cancer biology .
Protein Labeling
This compound is employed for labeling proteins in studies investigating protein interactions and functions. This application enhances the understanding of cellular mechanisms by allowing visualization and tracking of proteins within biological systems.
Case Study: Protein Interaction Studies
- In experiments aimed at elucidating protein-protein interactions, researchers have used this compound derivatives to label target proteins, facilitating the study of their dynamics and interactions within cellular environments .
Diagnostic Applications
The compound has potential applications in diagnostics, particularly for diseases related to enzyme dysfunctions. By measuring enzyme activities associated with specific diseases, this compound can aid in developing diagnostic tests.
Case Study: Enzyme-Related Disease Detection
- Diagnostic assays utilizing this compound have been explored for detecting conditions such as cystic fibrosis, where protease activity levels can indicate disease severity .
Research on Metabolic Pathways
Researchers utilize this compound to investigate metabolic pathways involving lysine metabolism. Understanding these pathways is crucial for revealing how enzymes contribute to metabolic disorders.
Case Study: Metabolic Pathway Exploration
- A study highlighted the use of this compound in exploring metabolic pathways regulated by specific lysine-dependent enzymes, providing insights into their roles in cellular metabolism .
Summary Table of Applications
特性
CAS番号 |
6184-11-8 |
|---|---|
分子式 |
C12H18N4O3 |
分子量 |
266.3 g/mol |
IUPAC名 |
(2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide |
InChI |
InChI=1S/C12H18N4O3/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19/h4-7,11H,1-3,8,13-14H2,(H,15,17)/t11-/m0/s1 |
InChIキー |
VUUNELJIFNFWJC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-] |
異性体SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCCN)N)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-] |
外観 |
Solid powder |
Key on ui other cas no. |
19826-45-0 6184-11-8 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
lysine 4-nitroanilide lysine 4-nitroanilide, (S)-isomer lysyl-p-nitroanilide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















